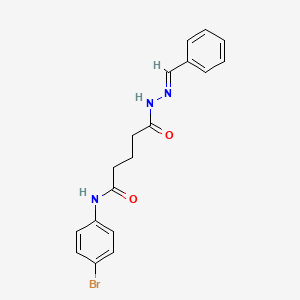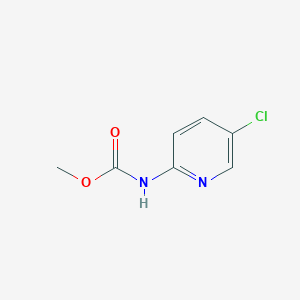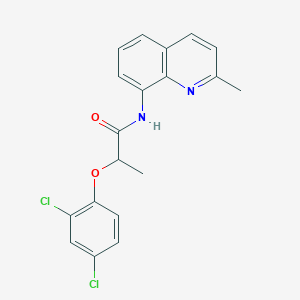
N-(4-butylphenyl)-N'-dodecylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Butylphenyl)-N-dodecylethanediamide is an organic compound characterized by its unique structure, which includes a butylphenyl group and a dodecylethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butylphenyl)-N-dodecylethanediamide typically involves the reaction of 4-butylphenylamine with dodecylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Butylphenyl)-N-dodecylethanediamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Butylphenyl)-N-dodecylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N’-(4-Butylphenyl)-N-dodecylethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N’-(4-Butylphenyl)-N-dodecylethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. In biological systems, it may interfere with cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-Butylphenyl)-N-dodecylamine: Similar structure but lacks the ethanediamide moiety.
N-(4-Butylphenyl)-N-octylethanediamide: Similar structure but with a shorter alkyl chain.
N-(4-Butylphenyl)-N-dodecylacetamide: Similar structure but with an acetamide group instead of ethanediamide.
Uniqueness
N’-(4-Butylphenyl)-N-dodecylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic electronics and materials science .
Properties
Molecular Formula |
C24H40N2O2 |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N'-(4-butylphenyl)-N-dodecyloxamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-8-9-10-11-12-13-14-20-25-23(27)24(28)26-22-18-16-21(17-19-22)15-6-4-2/h16-19H,3-15,20H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
QIXBYAAQALKTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018427.png)
![4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide](/img/structure/B15018437.png)
![(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine](/img/structure/B15018439.png)

![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15018442.png)

![3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15018454.png)
![6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018462.png)
![N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B15018475.png)

![2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15018496.png)

![1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018518.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018527.png)
